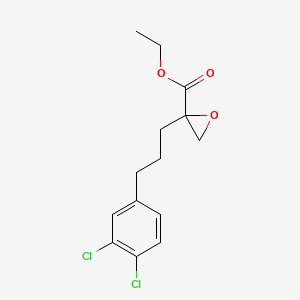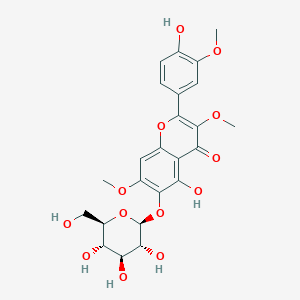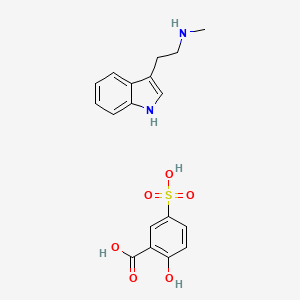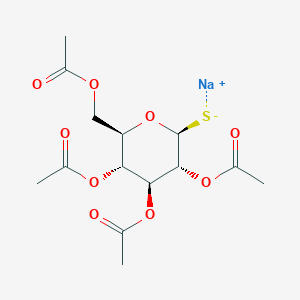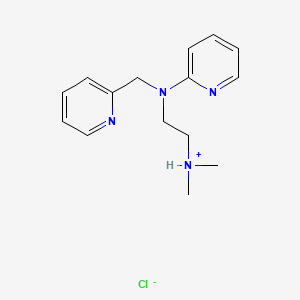![molecular formula C12H22O5 B13754359 2-Propenoic acid,2-methyl-,1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester](/img/structure/B13754359.png)
2-Propenoic acid,2-methyl-,1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester is a complex organic compound known for its versatile applications in various fields. It is a derivative of methacrylic acid and is commonly used in the production of polymers and resins due to its ability to form cross-linked structures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester typically involves the esterification of methacrylic acid with a diol, such as 2,2-bis(hydroxymethyl)-1,3-propanediol. The reaction is catalyzed by an acid catalyst and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous addition of reactants and removal of products to maintain a steady state. This method enhances the efficiency and yield of the compound while minimizing the formation of by-products.
化学反应分析
Types of Reactions
2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester undergoes various chemical reactions, including:
Polymerization: It readily polymerizes in the presence of free radical initiators to form cross-linked polymers.
Esterification: It can react with alcohols to form esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and the corresponding diol.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Esterification: Catalyzed by acids like sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Conducted under acidic (HCl) or basic (NaOH) conditions.
Major Products
Polymerization: Cross-linked polymers used in coatings, adhesives, and dental materials.
Esterification: Various esters used in plasticizers and resins.
Hydrolysis: Methacrylic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol.
科学研究应用
2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Utilized in dental materials for fillings and prosthetics due to its excellent mechanical properties and biocompatibility.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
作用机制
The compound exerts its effects primarily through polymerization, where the methacrylate groups undergo free radical polymerization to form cross-linked networks. These networks provide enhanced mechanical strength, chemical resistance, and thermal stability. The molecular targets include the methacrylate groups, which react with free radicals to initiate the polymerization process.
相似化合物的比较
Similar Compounds
- Methacrylic acid, ethylene ester
- Ethylene glycol dimethacrylate
- Diglycol dimethacrylate
Uniqueness
2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester is unique due to its ability to form highly cross-linked polymers with superior mechanical properties. Its structure allows for multiple reactive sites, making it more versatile compared to similar compounds.
属性
分子式 |
C12H22O5 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC 名称 |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 2-ethyl-3-methylbut-2-enoate |
InChI |
InChI=1S/C12H22O5/c1-4-10(9(2)3)11(16)17-8-12(5-13,6-14)7-15/h13-15H,4-8H2,1-3H3 |
InChI 键 |
VGCFNLKWRQQFQS-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C(C)C)C(=O)OCC(CO)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)





![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)
